Balsalazide Disodium
Overview
Description
Balsalazide disodium is an anti-inflammatory drug primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitis. It is a prodrug that releases mesalamine (5-aminosalicylic acid) in the colon, which is the active component responsible for its therapeutic effects . This compound is known for its ability to deliver the active agent directly to the large intestine, bypassing the small intestine, which is particularly beneficial for treating conditions localized in the colon .
Preparation Methods
The synthesis of balsalazide disodium involves several key steps, including acylation, catalytic hydrogenation, and diazotization reactions. One common method starts with the acylation of para-aminobenzoic acid with glycine to form 4-amino hippuric acid. This intermediate is then subjected to nitrous acid to form the diazonium salt, which subsequently reacts with salicylic acid to produce balsalazide . Industrial production methods often utilize water as a solvent and employ mild reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Balsalazide disodium undergoes various chemical reactions, including:
Oxidation: Balsalazide can be oxidized under specific conditions, leading to the formation of degradation products.
Substitution: Diazotization followed by coupling reactions are key steps in its synthesis
Common reagents used in these reactions include nitrous acid for diazotization and salicylic acid for coupling. The major products formed from these reactions are mesalamine and 4-aminobenzoyl-β-alanine .
Scientific Research Applications
Balsalazide disodium has several scientific research applications:
Chemistry: It is used as a model compound in studies involving azo bond cleavage and prodrug design.
Biology: Research on its metabolism and interaction with gut microbiota provides insights into drug delivery and activation mechanisms.
Medicine: This compound is extensively studied for its therapeutic effects in treating ulcerative colitis and potentially other inflammatory bowel diseases
Mechanism of Action
Balsalazide disodium is a prodrug that is enzymatically cleaved in the colon by bacterial azoreduction to release mesalamine (5-aminosalicylic acid). Mesalamine exerts its anti-inflammatory effects by inhibiting the production of arachidonic acid metabolites, which are involved in the inflammatory process . The molecular targets include cyclooxygenase and lipoxygenase pathways, which are key in the synthesis of pro-inflammatory mediators .
Comparison with Similar Compounds
Balsalazide disodium is often compared with other aminosalicylates such as mesalamine and sulfasalazine. While all these compounds are used to treat inflammatory bowel diseases, this compound is unique in its ability to deliver mesalamine directly to the colon, enhancing its therapeutic efficacy . Similar compounds include:
Mesalamine: Directly delivers 5-aminosalicylic acid but is absorbed in the small intestine.
Sulfasalazine: A prodrug that releases mesalamine and sulfapyridine, the latter of which can cause side effects.
This compound’s targeted delivery system and reduced side effects make it a preferred choice for many patients .
Properties
IUPAC Name |
disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6.2Na/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMOQBVBEGCJGW-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3Na2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82101-18-6, 213594-60-6 | |
Record name | disodium 5-[(E)-{4-[(2-carboxylatoethyl)carbamoyl]phenyl}diazenyl]-2-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BALSALAZIDE DISODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15ASW03C9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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